2-Chloro-6-(1-piperidinylcarbonyl)pyrazine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine comprises a pyrazine ring substituted with a chlorine atom and a piperidinylcarbonyl group.Scientific Research Applications
Chromatographic Method Development : Zacchei et al. (1979) developed a highly specific and sensitive gas chromatographic method for the determination of 6-chloro-2-(1-piperazinyl)pyrazine in biological fluids. This method is crucial for analyzing the presence and concentration of this compound in biological samples (Zacchei, Weidner, & Wishousky, 1979).
Pharmacological Properties : Lumma et al. (1978) synthesized and evaluated a series of 2-(1-piperazinyl)pyrazines for central serotonin-like activity, noting that 6-chloro-2(1-piperazinyl)pyrazine had potent central serotoninmimetic activity with weak peripheral action (Lumma, Hartman, Saari, Engelhardt, Hirschmann, Clineschmidt, Torchiana, & Stone, 1978).
DNA Interaction and Cytotoxicity : A study by Mech-Warda et al. (2022) on chlorohydrazinopyrazine, a related compound, investigated its interaction with DNA and cytotoxic properties. They found that the compound had a high affinity for DNA and did not exhibit toxicity toward human dermal keratinocytes, indicating potential clinical applications (Mech-Warda, Giełdoń, Kawiak, Maciejewska, Olszewski, Makowski, & Chylewska, 2022).
Genotoxicity Studies : Kalgutkar et al. (2007) examined the genotoxicity potential of 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a structurally related compound, as a candidate for obesity treatment. They discovered metabolism-dependent genotoxic effects, which provide insights into the safety profile of related compounds (Kalgutkar, Dalvie, Aubrecht, Smith, Coffing, Cheung, Vage, Lame, Chiang, McClure, Maurer, Coelho, Soliman, & Schildknegt, 2007).
Synthesis and Tuberculostatic Activity : Foks et al. (2005) explored the synthesis of pyrazine derivatives, including 2-chloro-3-cyanopyrazine, and evaluated their tuberculostatic activity. This study contributes to the development of new treatments for tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2005).
Physiological Effects : Lee et al. (1992) studied the effects of 6-chloro-2-(1-piperaziny)pyrazine (MK-212) on body temperature and behavior in schizophrenic patients and normal controls, contributing to the understanding of its physiological impacts (Lee, Bastani, Friedman, Ramirez, & Meltzer, 1992).
Properties
IUPAC Name |
(6-chloropyrazin-2-yl)-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-9-7-12-6-8(13-9)10(15)14-4-2-1-3-5-14/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLGZCNSKBQBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650964 | |
Record name | (6-Chloropyrazin-2-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33332-48-8 | |
Record name | (6-Chloropyrazin-2-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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